Increased Lipophilicity (XLogP3) of the Target Compound Enables Better Membrane Penetration than the Unsubstituted Core
The target compound exhibits an XLogP3 of 2.5 [1], which is markedly higher than the value of 1.7 for the unsubstituted core analog 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide . This 0.8 log unit increase indicates significantly enhanced lipophilicity, which is directly correlated with improved passive membrane permeability and blood-brain barrier penetration potential.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (XLogP3: 1.7) |
| Quantified Difference | +0.8 log units (approximately 6.3-fold increase in partition coefficient) |
| Conditions | Computed by PubChem XLogP3 algorithm (v3.0) |
Why This Matters
For intracellular target engagement or CNS applications, a higher XLogP favors membrane crossing, making this compound a more suitable choice for cell-based assays targeting intracellular enzymes.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 894506, N-(furan-2-ylmethyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide. https://pubchem.ncbi.nlm.nih.gov/compound/667868-66-8. View Source
